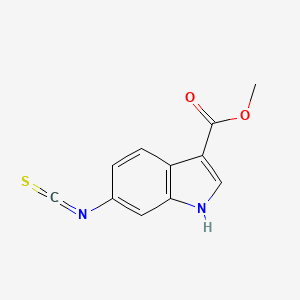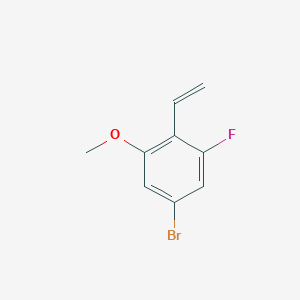![molecular formula C8H4ClF3O2S B13621264 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H4ClF3O2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethylsulfanyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of the trifluoromethylsulfanyl group to a chlorinated benzoic acid derivative. One common method is the reaction of 3-chlorobenzoic acid with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals, including herbicides and fungicides.
Analytical Chemistry: The compound serves as a standard or reagent in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . In material science, the compound’s unique electronic properties contribute to the performance of the materials in which it is incorporated .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulfanyl group.
4-(Trifluoromethyl)benzoic acid: Lacks both the chlorine and sulfanyl groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Fluorine replaces chlorine.
Uniqueness
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H4ClF3O2S |
|---|---|
Peso molecular |
256.63 g/mol |
Nombre IUPAC |
3-chloro-4-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
SIDQTYOFAMPHIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)


